

Discovery and synthesis of Tirbanibulin (KX2-391)

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Compound of Interest

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An In-depth Technical Guide to the Discovery and Synthesis of **Tirbanibulin** (KX2-391)

For Researchers, Scientists, and Drug Development Professionals

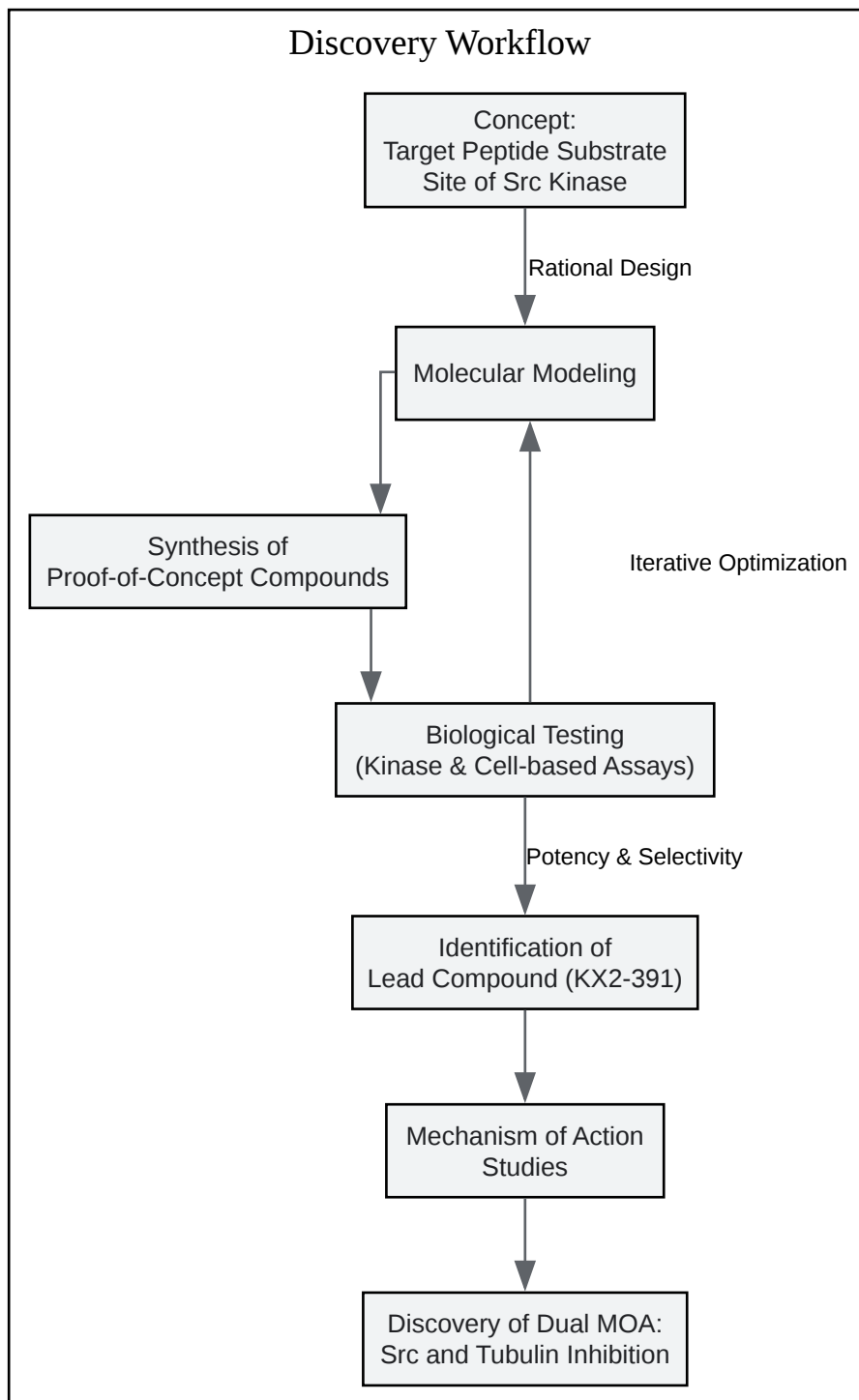
Abstract

Tirbanibulin (formerly KX2-391), marketed as Klisyri®, is a first-in-class topical medication approved by the FDA in December 2020 for the treatment of actinic keratosis (AK) on the face or scalp.[1][2] It represents a significant advancement in dermatology with its novel dual mechanism of action and short treatment duration.[3][4] **Tirbanibulin** is a synthetic, small-molecule inhibitor that uniquely targets both Src kinase signaling and tubulin polymerization, leading to potent anti-proliferative and pro-apoptotic effects on the atypical keratinocytes characteristic of AK.[1][5][6] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to **Tirbanibulin**.

Discovery and Rationale

The development of **Tirbanibulin** stemmed from a rational drug design strategy aimed at creating a highly selective protein tyrosine kinase inhibitor.[7][8] Unlike most kinase inhibitors that compete with ATP at its highly conserved binding site, the discovery program for **Tirbanibulin** focused on targeting the more structurally diverse peptide substrate binding site of Src kinase.[7][9][10] This approach was hypothesized to yield greater selectivity and a more favorable side-effect profile.[11]

The discovery process involved an iterative cycle of molecular modeling, chemical synthesis, and biological testing of proof-of-concept compounds.[7][8][12] This strategy led to the identification of KX2-391 as a potent, non-ATP competitive Src inhibitor.[13] Subsequent mechanism of action studies revealed a second, equally important activity: the inhibition of tubulin polymerization, classifying **Tirbanibulin** as a dual-action agent.[7][14]



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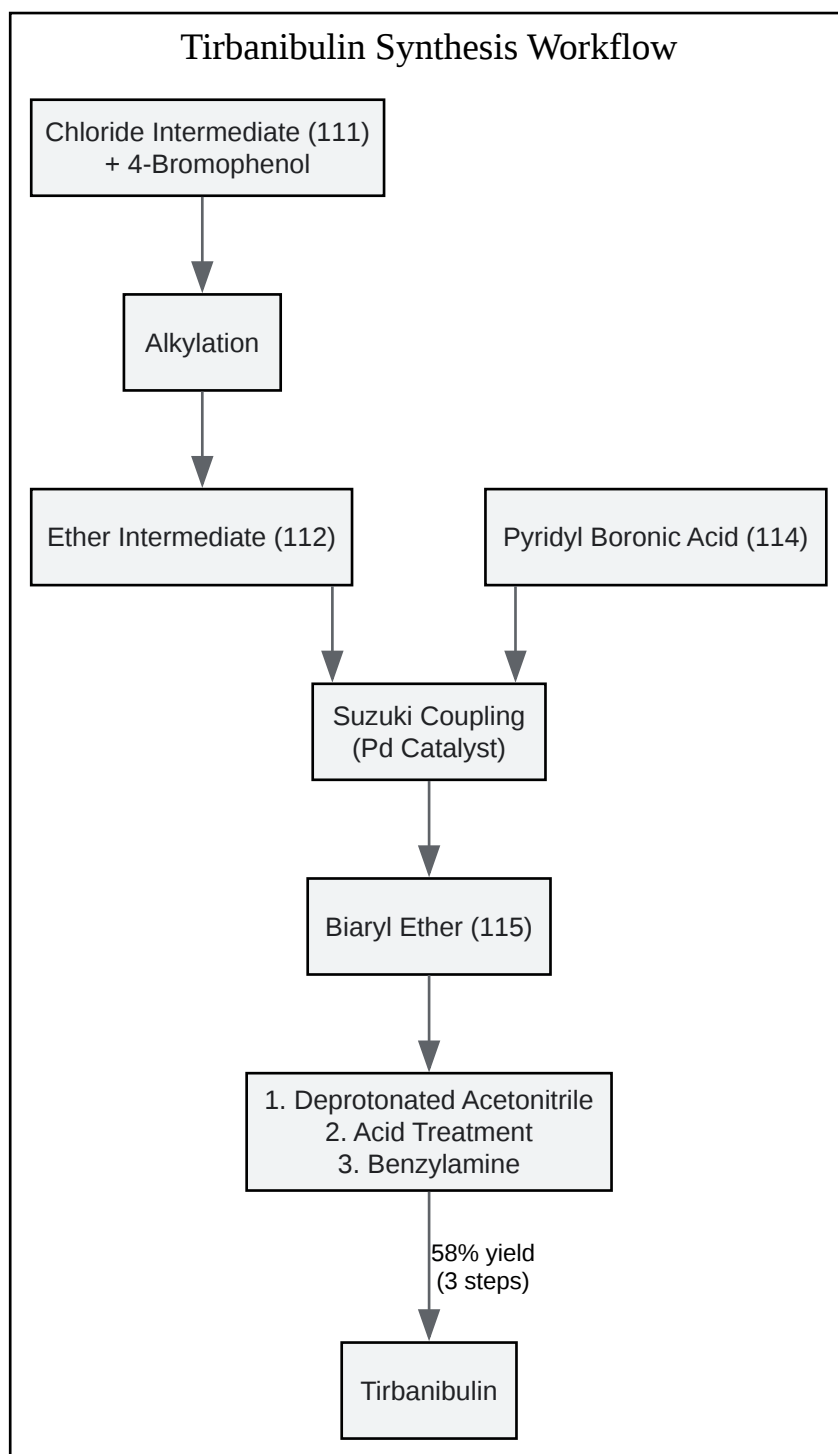
Caption: Iterative workflow for the discovery of **Tirbanibulin**.

Chemical Synthesis

The synthesis of **Tirbanibulin** (N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide) has been described in the chemical literature. A representative synthetic route is outlined below. The process involves a key Suzuki coupling reaction to form the central biaryl core, followed by elaboration of the acetamide side chain.^[13]

Synthetic Scheme:

- **Ether Formation:** Alkylation of a protected chloropyridine derivative with 4-bromophenol to form the corresponding ether intermediate.^[13]
- **Suzuki Coupling:** A palladium-catalyzed Suzuki coupling reaction between the ether intermediate and a pyridyl boronic acid to construct the core phenyl-pyridine structure.^[13]
- **Side Chain Installation and Amidation:** A multi-step sequence involving the substitution of a leaving group on the pyridine ring with deprotonated acetonitrile, followed by acid treatment and subsequent amidation with benzylamine at elevated temperatures to yield the final **Tirbanibulin** product.^[13]



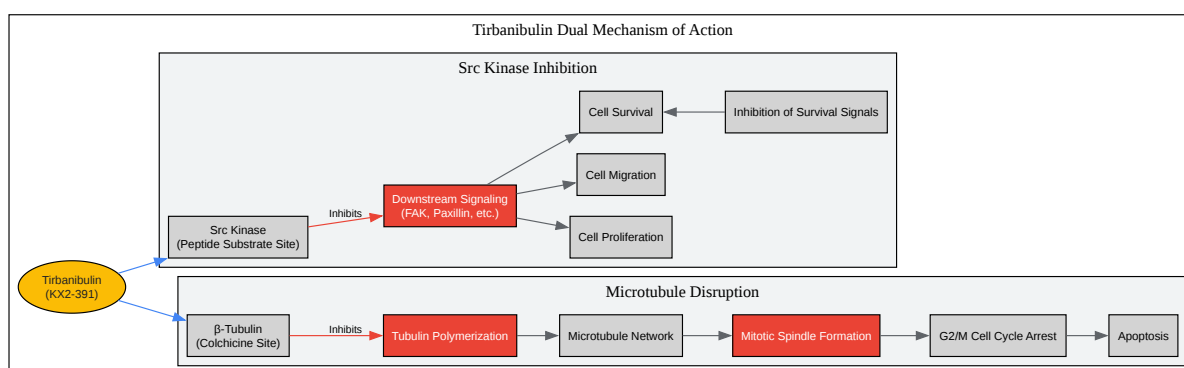
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Caption: Key steps in the chemical synthesis of **Tirbanibulin**.

Mechanism of Action

Tirbanibulin exerts its anti-proliferative effects through a dual mechanism, targeting two distinct and critical cellular components.[\[1\]\[15\]](#)

- **Src Kinase Inhibition:** **Tirbanibulin** is a non-ATP competitive inhibitor that binds to the peptide substrate binding site of Src, a non-receptor tyrosine kinase.[\[1\]\[5\]](#) Src kinase is a proto-oncogene that, when activated, promotes downstream signaling pathways involved in cell proliferation, migration, survival, and angiogenesis.[\[16\]\[17\]](#) By blocking this site, **Tirbanibulin** prevents the phosphorylation of Src substrates, effectively downregulating these oncogenic pathways.[\[5\]\[17\]](#)
- **Tubulin Polymerization Inhibition:** **Tirbanibulin** binds reversibly to the colchicine-binding site on β -tubulin.[\[5\]\[17\]](#) This action disrupts microtubule dynamics, inhibiting the formation of the mitotic spindle.[\[3\]\[16\]](#) The consequence is an arrest of proliferating cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis (programmed cell death) through mechanisms including caspase-3 stimulation and the upregulation of p53.[\[2\]\[18\]\[19\]](#) The reversibility of its binding to tubulin is thought to contribute to its favorable local tolerability profile compared to irreversible tubulin inhibitors.[\[5\]](#)



[Click to download full resolution via product page](#)**Caption:** Dual signaling pathways inhibited by **Tirbanibulin**.

Quantitative Data Summary

Table 1: In Vitro Anti-proliferative Activity (GI₅₀)

The growth inhibitory (GI₅₀) concentrations of **Tirbanibulin** have been determined across a range of human cancer cell lines, demonstrating potent activity at low nanomolar concentrations.

Cell Line	Cancer Type	GI ₅₀ (nM)	Reference(s)
Huh7	Hepatocellular Carcinoma	9	[9][20]
PLC/PRF/5	Hepatocellular Carcinoma	13	[9][20]
HT29	Colon Cancer	23	[7]
Hep3B	Hepatocellular Carcinoma	26	[9][20]
SYF/c-Src527F	Engineered Fibroblasts	39	[9][20]
HepG2	Hepatocellular Carcinoma	60	[9][20]
Human Keratinocytes	Primary Cells	≤50	[19]

Table 2: Clinical Pharmacokinetics (Topical Administration)

Pharmacokinetic parameters were assessed following topical application of **Tirbanibulin** 1% ointment for 5 consecutive days. Systemic exposure is low.[21]

Parameter	Application to Face (25 cm ²)	Application to Scalp (25 cm ²)	Reference(s)
Mean C _{max}	0.34 ± 0.30 ng/mL	0.18 ± 0.10 ng/mL	[1][21]
Mean AUC ₂₄	5.0 ± 3.9 h x ng/mL	3.2 ± 1.9 h x ng/mL	[1][21]
Median T _{max}	~7 hours	~7 hours	[1][21]
Steady State Achieved	By 72 hours	By 72 hours	[1][21]
Plasma Protein Binding	88%	88%	[1]
Half-life	~4 hours	~4 hours	[1]

Table 3: Phase III Clinical Efficacy in Actinic Keratosis (Day 57)

Two identical, randomized, double-blind, vehicle-controlled trials (Trial 1 and Trial 2) established the efficacy of **Tirbanibulin** for AK.[22]

Outcome	Trial 1: Tirbanibulin (n=175)	Trial 1: Vehicle (n=176)	Trial 2: Tirbanibulin (n=178)	Trial 2: Vehicle (n=173)	Reference(s))
Complete Clearance (100%)	44%	5%	54%	13%	[22][23][24]
Partial Clearance (≥75%)	68%	16%	76%	20%	[22]
Recurrence at 1 Year	47% (of those with complete clearance)	N/A	47% (of those with complete clearance)	N/A	[23][25]

Key Experimental Protocols

Cell Proliferation / Growth Inhibition (GI₅₀) Assay

- **Cell Culture:** Human cancer cell lines (e.g., Huh7, HT29) are cultured in appropriate media and conditions.
- **Plating:** Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.
- **Treatment:** The following day, the culture medium is replaced with fresh medium containing serial dilutions of **Tirbanibulin** or a vehicle control (e.g., DMSO).
- **Incubation:** Plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.
- **Viability Assessment:** Cell viability is measured using a colorimetric assay such as the Sulforhodamine B (SRB) or MTT assay. The absorbance is read using a plate reader.
- **Data Analysis:** The absorbance data is normalized to the vehicle control. The GI₅₀ value, the concentration of the drug that causes 50% inhibition of cell growth, is calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.[\[9\]](#)[\[20\]](#)

Tubulin Polymerization Assay

- **Reaction Mixture:** Purified bovine tubulin protein is prepared in a polymerization buffer (e.g., G-PEM buffer with GTP) and kept on ice to prevent spontaneous polymerization.
- **Compound Addition:** Test compounds (**Tirbanibulin**, positive control like paclitaxel, negative control like DMSO) are added to the reaction mixture in a 96-well plate.[\[11\]](#)
- **Initiation of Polymerization:** The plate is transferred to a spectrophotometer pre-warmed to 37°C. The temperature increase induces tubulin polymerization into microtubules.
- **Monitoring:** The assembly of microtubules is monitored by measuring the change in optical density (absorbance) at 340 nm over time (e.g., every 30 seconds for 60 minutes).[\[11\]](#)

- **Data Analysis:** The rate and extent of polymerization are determined from the absorbance curves. Inhibition is observed as a reduction in the polymerization rate and/or the final plateau of the absorbance curve compared to the vehicle control.

Phase III Clinical Trial Protocol for Actinic Keratosis

- **Study Design:** Two identically designed, multicenter, randomized, double-blind, vehicle-controlled, parallel-group studies were conducted.[22]
- **Patient Population:** Adult patients with four to eight clinically typical, visible, and discrete AK lesions within a contiguous 25 cm² treatment area on the face or scalp.[22]
- **Randomization:** Patients were randomized in a 1:1 ratio to receive either **Tirbanibulin** 1% ointment or a matching vehicle ointment.[24]
- **Treatment Regimen:** Patients self-applied the assigned ointment to the entire 25 cm² treatment field once daily for five consecutive days.[22][24]
- **Primary Endpoint:** The primary efficacy endpoint was the percentage of patients with 100% clearance (complete response) of AK lesions within the treatment area at Day 57.[22]
- **Secondary Endpoint:** The secondary endpoint was the percentage of patients achieving partial clearance (≥75% reduction from baseline) of AK lesions at Day 57.[22]
- **Safety and Follow-up:** Local skin reactions and adverse events were monitored throughout the study. A 1-year follow-up was conducted to assess the recurrence of lesions in patients who achieved complete clearance.[22]

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